molecular formula C₁₂H₂₁NO₉ B1139811 2-O-Methyl-b-D-N-acetylneuraminic acid CAS No. 23755-35-3

2-O-Methyl-b-D-N-acetylneuraminic acid

Cat. No. B1139811
CAS RN: 23755-35-3
M. Wt: 323.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-Methyl-b-D-N-acetylneuraminic acid (2OMe-Neu5Ac) is a sialic acid, which is a type of carbohydrate that is commonly found on the surface of mammalian cells. It plays an important role in various biological processes such as cell adhesion, signal transduction, and immune response. In recent years, 2OMe-Neu5Ac has gained attention in the scientific community due to its potential applications in various fields such as drug development, diagnostics, and biotechnology.

Mechanism of Action

Target of Action

The primary target of 2-O-Methyl-b-D-N-acetylneuraminic acid is viral glycoproteins responsible for cellular recognition and entry . These glycoproteins are crucial for the virus’s ability to infect host cells. By interacting with these targets, 2-O-Methyl-b-D-N-acetylneuraminic acid can specifically target viral infections .

Mode of Action

2-O-Methyl-b-D-N-acetylneuraminic acid interacts with its targets by mimicking the naturally occurring neuraminidase enzyme substrate . This interaction results in the hydrolysis of the enzyme-substrate, producing the product 4-methylumbelliferone . This product can be measured fluorometrically, providing a means of tracking the compound’s activity .

Biochemical Pathways

2-O-Methyl-b-D-N-acetylneuraminic acid affects the biochemical pathways involving sialic acids. Sialic acids are a family of nine-carbon acidic sugars found at the terminal position of the glycans of glycoproteins, glycolipids, and polysaccharides in cells . By interacting with these sialic acids, 2-O-Methyl-b-D-N-acetylneuraminic acid can influence various biochemical pathways and their downstream effects .

Pharmacokinetics

Its interaction with viral glycoproteins suggests that it may have good bioavailability, as it can effectively reach its target sites within the body .

Result of Action

The result of 2-O-Methyl-b-D-N-acetylneuraminic acid’s action is the inhibition of viral infections. By interacting with viral glycoproteins, it can prevent the virus from recognizing and entering host cells, thereby inhibiting the virus’s ability to infect the host .

properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRVVFURCKKXOD-AGNBLMTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-Methyl-b-D-N-acetylneuraminic acid

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